6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 2549022-65-1
VCID: VC11820098
InChI: InChI=1S/C17H16FN7O/c1-23-10-21-14-15(23)19-9-20-16(14)24-4-6-25(7-5-24)17-22-12-3-2-11(18)8-13(12)26-17/h2-3,8-10H,4-7H2,1H3
SMILES: CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F
Molecular Formula: C17H16FN7O
Molecular Weight: 353.4 g/mol

6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine

CAS No.: 2549022-65-1

Cat. No.: VC11820098

Molecular Formula: C17H16FN7O

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine - 2549022-65-1

Specification

CAS No. 2549022-65-1
Molecular Formula C17H16FN7O
Molecular Weight 353.4 g/mol
IUPAC Name 6-fluoro-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzoxazole
Standard InChI InChI=1S/C17H16FN7O/c1-23-10-21-14-15(23)19-9-20-16(14)24-4-6-25(7-5-24)17-22-12-3-2-11(18)8-13(12)26-17/h2-3,8-10H,4-7H2,1H3
Standard InChI Key GHVGPQXQDMRSCS-UHFFFAOYSA-N
SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F
Canonical SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F

Introduction

Synthesis and Chemical Reactivity

The synthesis of these compounds typically involves multi-step organic synthesis methods. Common precursors include piperidine derivatives and halogenated compounds. The chemical reactivity involves various organic reactions, such as oxidation and reduction, using reagents like potassium permanganate and lithium aluminum hydride.

Biological Activity and Applications

Compounds with similar structures exhibit significant biological activity, particularly as antimicrobial agents. They have been studied for their effectiveness against Mycobacterium tuberculosis and various fungal strains. In vitro studies show that derivatives possess considerable antimicrobial properties without significant toxicity, making them promising candidates for drug development.

Comparison with Related Compounds

Several compounds share structural similarities with 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine. These include:

Compound NameStructureKey Features
9-Ethyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purineSimilar purine structureExhibits antimicrobial activity against multiple strains
6-[4-(6-nitroxyhexanoyl)piperazin-1-yl]-9H-purineContains nitrate estersPotential cardioprotective effects
9-Methylpurine derivativesVariations on purine coreExplored for various pharmacological activities

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